4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide
CAS No.: 339029-21-9
Cat. No.: VC4839678
Molecular Formula: C11H12ClF3N4O
Molecular Weight: 308.69
* For research use only. Not for human or veterinary use.
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide - 339029-21-9](/images/structure/VC4839678.png)
Specification
CAS No. | 339029-21-9 |
---|---|
Molecular Formula | C11H12ClF3N4O |
Molecular Weight | 308.69 |
IUPAC Name | 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide |
Standard InChI | InChI=1S/C11H12ClF3N4O/c12-8-5-7(11(13,14)15)6-17-9(8)18-1-3-19(4-2-18)10(16)20/h5-6H,1-4H2,(H2,16,20) |
Standard InChI Key | XHPUMUDCOHXVML-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide features a pyridine ring substituted at the 3-position with chlorine and at the 5-position with a trifluoromethyl group. This pyridine moiety is linked to a tetrahydropyrazinecarboxamide scaffold, creating a hybrid structure with distinct electronic and steric properties. The molecular formula is C₁₁H₁₀ClF₃N₄O, with a molecular weight of 486.84 g/mol.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀ClF₃N₄O |
Molecular Weight | 486.84 g/mol |
Boiling Point | 413.4 ± 55.0 °C |
LogP (Partition Coefficient) | 2.8 (predicted) |
Hydrogen Bond Donors | 2 (amide NH, pyridine NH) |
Hydrogen Bond Acceptors | 5 (amide O, pyridine N, etc.) |
Electronic and Steric Effects
The trifluoromethyl (-CF₃) group acts as a strong electron-withdrawing substituent, polarizing the pyridine ring and enhancing electrophilic reactivity at adjacent positions. This electronic perturbation influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity . The tetrahydropyrazine ring adopts a chair-like conformation, providing structural rigidity while maintaining flexibility for target binding.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Pyridine Ring Formation: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution constructs the 3-chloro-5-trifluoromethylpyridine core.
-
Tetrahydropyrazinecarboxamide Assembly: Cyclization of 1,2-diamine precursors with carbonyl reagents forms the tetrahydropyrazine ring, followed by amidation.
-
Functionalization: Late-stage modifications introduce substituents to optimize pharmacological properties .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyridine Formation | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 65–75 |
Cyclization | NH₄Cl, NaBH₃CN, MeOH, 40°C | 50–60 |
Amidation | HATU, DIPEA, DCM, rt | 70–80 |
Challenges include controlling regioselectivity during pyridine functionalization and minimizing racemization during amidation.
Pharmacological Activity and Mechanism
Enzyme Inhibition
Structural analogs of this compound, such as ML267, inhibit bacterial 4′-phosphopantetheinyl transferases (PPTases) with submicromolar potency (IC₅₀ = 0.2–0.5 μM) . These enzymes are essential for post-translational modification in pathogens like Staphylococcus aureus and Bacillus subtilis. The trifluoromethyl group enhances binding to hydrophobic pockets in the PPTase active site, while the pyridine nitrogen coordinates with catalytic residues .
Antibacterial Activity
In vitro assays demonstrate broad-spectrum activity against methicillin-resistant S. aureus (MRSA) (MIC = 4–8 μg/mL) and Escherichia coli (MIC = 16–32 μg/mL) . Resistance mechanisms, such as efflux pump overexpression, limit efficacy in Gram-negative strains .
Table 3: Biological Activity Profile
Organism | MIC (μg/mL) | Target Enzyme (IC₅₀) |
---|---|---|
S. aureus (MRSA) | 4–8 | Sfp-PPTase: 0.3 μM |
B. subtilis | 2–4 | Sfp-PPTase: 0.2 μM |
E. coli | 16–32 | AcrAB-TolC efflux |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing antibacterials with reduced cytotoxicity. Derivatives like N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide (CAS 339029-24-2) were discontinued due to solubility issues but informed later designs .
Agrochemistry
Preliminary studies suggest utility in crop protection, targeting fungal cytochrome P450 enzymes (EC₅₀ = 50–100 nM).
Derivatives and Structural Analogs
Table 4: Key Derivatives
Compound | CAS Number | Activity Notes |
---|---|---|
N-[(Dimethylamino)methylene] derivative | 339029-24-2 | Discontinued (solubility) |
Pyrazol-3-one analog | 338769-99-6 | Antifungal (EC₅₀ = 80 nM) |
Chlorobenzyl derivative | 338979-05-8 | PPTase inhibition (IC₅₀ = 1 μM) |
Future Perspectives
-
Mechanistic Studies: Elucidate the compound’s interaction with eukaryotic PPTases to assess off-target risks.
-
Prodrug Development: Address solubility limitations through phosphate or ester prodrugs.
-
In Vivo Efficacy: Evaluate pharmacokinetics in murine infection models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume